molecular formula C22H15ClN2O B14456647 1H-Imidazole, 1-(1-chloro-9-phenyl-9H-xanthen-9-yl)- CAS No. 73029-46-6

1H-Imidazole, 1-(1-chloro-9-phenyl-9H-xanthen-9-yl)-

Cat. No.: B14456647
CAS No.: 73029-46-6
M. Wt: 358.8 g/mol
InChI Key: VHLONWJNTSRJPW-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-(1-chloro-9-phenyl-9H-xanthen-9-yl)- is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a chloro-substituted phenyl group attached to a xanthene moiety, which is further linked to the imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications .

Preparation Methods

The synthesis of 1H-Imidazole, 1-(1-chloro-9-phenyl-9H-xanthen-9-yl)- involves several steps, typically starting with the preparation of the xanthene derivative. The xanthene derivative is then chlorinated to introduce the chloro group. The final step involves the formation of the imidazole ring through cyclization reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and recrystallization is also common to obtain the desired compound in its pure form .

Chemical Reactions Analysis

1H-Imidazole, 1-(1-chloro-9-phenyl-9H-xanthen-9-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

1H-Imidazole, 1-(1-chloro-9-phenyl-9H-xanthen-9-yl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-(1-chloro-9-phenyl-9H-xanthen-9-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1H-Imidazole, 1-(1-chloro-9-phenyl-9H-xanthen-9-yl)- can be compared with other similar compounds such as:

The uniqueness of 1H-Imidazole, 1-(1-chloro-9-phenyl-9H-xanthen-9-yl)- lies in its specific structural features and the presence of the xanthene moiety, which imparts unique chemical and biological properties .

Properties

CAS No.

73029-46-6

Molecular Formula

C22H15ClN2O

Molecular Weight

358.8 g/mol

IUPAC Name

1-(1-chloro-9-phenylxanthen-9-yl)imidazole

InChI

InChI=1S/C22H15ClN2O/c23-18-10-6-12-20-21(18)22(25-14-13-24-15-25,16-7-2-1-3-8-16)17-9-4-5-11-19(17)26-20/h1-15H

InChI Key

VHLONWJNTSRJPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=C2C(=CC=C4)Cl)N5C=CN=C5

Origin of Product

United States

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